2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide
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Overview
Description
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide is a chemical compound that has garnered interest due to its potential antibacterial properties This compound is part of the acetamide family, which is known for its diverse biological activities
Preparation Methods
The synthesis of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide typically involves the reaction between 2-chloroacetyl chloride and 4-fluoro-3-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified using recrystallization techniques .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.
Chemical Reactions Analysis
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common reagents used in these reactions include bases like triethylamine for substitution reactions and hydrogen gas with a catalyst for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been studied for its antibacterial activity, particularly against Klebsiella pneumoniae . This compound has shown potential in inhibiting the growth of this pathogen, making it a candidate for further research in developing new antibacterial agents. Additionally, its favorable pharmacokinetic profile suggests potential for oral use .
In the field of chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it useful in medicinal chemistry and drug development.
Mechanism of Action
The antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide is believed to be due to its interaction with penicillin-binding proteins in bacteria, leading to cell lysis . The presence of the chloro group enhances its stability and binding affinity to the target enzyme, thereby improving its antibacterial efficacy.
Comparison with Similar Compounds
Similar compounds include N-(4-fluoro-3-nitrophenyl)acetamide and other acetamide derivatives. Compared to these compounds, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide exhibits enhanced antibacterial activity due to the presence of the chloro group, which improves its stability and interaction with bacterial enzymes .
Properties
IUPAC Name |
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN2O3/c9-4-8(13)11-5-1-2-6(10)7(3-5)12(14)15/h1-3H,4H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPSKPMFJTXMMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196812-96-1 |
Source
|
Record name | 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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